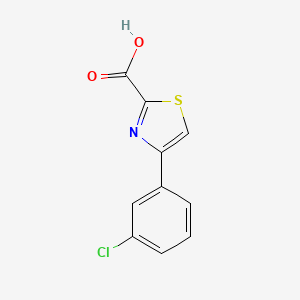
3-(Aminomethyl)-4'-chlorobiphenyl hydrochloride
Übersicht
Beschreibung
“3-(Aminomethyl)phenylboronic acid hydrochloride” is a boronic acid derivative that demonstrates remarkable properties . The electron-rich boron atom within this compound readily forms complexes with Lewis acids, such as amines or carboxylic acids, thereby facilitating catalytic reactions .
Molecular Structure Analysis
The molecular structure of “3-(Aminomethyl)phenylboronic acid hydrochloride” includes a boronic acid derivative that demonstrates remarkable properties . The electron-rich boron atom within this compound readily forms complexes with Lewis acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Aminomethyl)phenylboronic acid hydrochloride” include a molecular weight of 187.43 g/mol .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : One study discusses the inhibition effect of α-aminophosphonates, including diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, on mild steel corrosion in hydrochloric acid. This research is important for industrial applications like steel pickling processes. The compounds acted as mixed-type inhibitors, predominantly functioning as cathodic inhibitors (Gupta et al., 2017).
Environmental Toxicology : Another study focused on the production and characterization of antisera specific for chlorinated biphenyl species. It involved compounds like 4-amino-4′-monochlorobiphenyl and suggested the potential use of radioimmunoassays for determining environmental pollutants (Luster et al., 1979).
Biotransformation in Plants : Research on 4-monochlorobiphenyl (CB3) and its hydroxylated metabolites in poplar plants revealed insights into phytoremediation. This study is significant for understanding how plants can metabolize airborne pollutants (Zhai et al., 2010).
Antimicrobial Agents : A study on the synthesis of formazans from Mannich base derivatives, including 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, indicated their moderate antimicrobial activity. This research contributes to the development of new antimicrobial compounds (Sah et al., 2014).
Electrochemical Hydrodechlorination : A study explored the electrochemical hydrodechlorination of 4-chlorobiphenyl in aqueous solutions. This research is crucial for environmental remediation, particularly in water treatment processes (Yang et al., 2006).
Chemical Synthesis and Drug Discovery : Research on the discovery of nonpeptide agonists for the GPR14/urotensin-II receptor, like 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, highlights the compound's potential as a pharmacological research tool and drug lead (Croston et al., 2002).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(4-chlorophenyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN.ClH/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15;/h1-8H,9,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGLTGDPVNOESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592105 | |
| Record name | 1-(4'-Chloro[1,1'-biphenyl]-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-4'-chlorobiphenyl hydrochloride | |
CAS RN |
1172338-38-3 | |
| Record name | 1-(4'-Chloro[1,1'-biphenyl]-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-[(3-Methylpiperidin-1-YL)methyl]phenyl)methanamine](/img/structure/B1627208.png)











![2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1627228.png)
